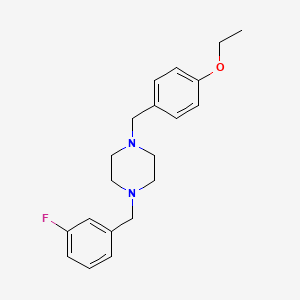![molecular formula C17H18BrN3O4S B10881621 1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)
1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-nitrophenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: Piperazine is commercially available, but it can also be synthesized by the hydrogenation of pyrazine.
Introduction of the 3-Bromobenzyl Group: This step involves the nucleophilic substitution reaction where piperazine reacts with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Sulfonylation with 2-Nitrophenylsulfonyl Chloride: The final step involves the reaction of the intermediate with 2-nitrophenylsulfonyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfonyl group can be oxidized further, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Reduction: The primary product is the corresponding amine.
Oxidation: Further oxidized sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The bromobenzyl group can enhance lipophilicity, aiding in membrane permeability, while the nitrophenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with the nitro group in a different position.
Uniqueness
1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, particularly in the development of new therapeutic agents and the study of complex organic reactions.
Propiedades
Fórmula molecular |
C17H18BrN3O4S |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18BrN3O4S/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23/h1-7,12H,8-11,13H2 |
Clave InChI |
MWKFJLNSVJCNML-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10881544.png)
![2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10881557.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10881565.png)
![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)
![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881573.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)


![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)

methanone](/img/structure/B10881634.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)
